3-Dehydrocarnitine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWULSFLVIUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426297 | |
| Record name | 3-Dehydrocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydrocarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10457-99-5 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dehydrocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dehydrocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEHYDROCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759KUA9C5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Dehydrocarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Formation of 3 Dehydrocarnitine
3-Dehydrocarnitine is a key intermediate in the metabolic breakdown of carnitine. hmdb.cawikipedia.org Its formation is an enzymatic process catalyzed by carnitine dehydrogenase enzymes. These enzymes belong to the oxidoreductase family and utilize NAD+ as a cofactor to oxidize the hydroxyl group of carnitine. wikipedia.orgontosight.ai
The enzymatic reaction can be summarized as follows: Carnitine + NAD+ ⇌ this compound + NADH + H+ wikipedia.org
This reaction is reversible, and the equilibrium constant for the oxidation of L-carnitine is very low, indicating that the reverse reaction, the reduction of this compound to L-carnitine, is favored. oup.com The formation of this compound is a crucial step in the catabolism of L-carnitine, particularly in various microorganisms that can utilize carnitine as a source of carbon and nitrogen. oup.com For instance, bacteria of the genus Pseudomonas can aerobically grow on L-carnitine, where L-carnitine dehydrogenase catalyzes the initial metabolic step to form this compound. wikipedia.org
Stereochemical Considerations in Carnitine Dehydrogenation
The enzymatic dehydrogenation of carnitine exhibits a high degree of stereospecificity, meaning the enzymes can distinguish between the different stereoisomers of carnitine. ontosight.aioup.com Carnitine exists as two stereoisomers: L-carnitine and D-carnitine. L-carnitine is the biologically active form in most organisms. ontosight.ai
There are two main types of carnitine dehydrogenases with distinct stereochemical preferences:
L-Carnitine Dehydrogenase (EC 1.1.1.108): This enzyme is highly specific for L-carnitine. oup.comnih.gov It catalyzes the oxidation of L-carnitine to 3-dehydrocarnitine. wikipedia.orgnih.gov Enzymes of this type have been isolated and characterized from various bacteria, including Pseudomonas aeruginosa and Pseudomonas putida. oup.comnih.gov Studies on L-carnitine dehydrogenase from Xanthomonas translucens have identified specific amino acid residues, such as Phe143, that are crucial for substrate recognition and affinity. nih.gov
(S)-Carnitine 3-Dehydrogenase (EC 1.1.1.254) or D-Carnitine Dehydrogenase: This enzyme is specific for the (S)-enantiomer of carnitine, which is D-carnitine. hmdb.caexpasy.org It catalyzes the oxidation of D-carnitine to this compound. metaboage.info The existence of D-carnitine dehydrogenase highlights the stereochemical diversity of carnitine-metabolizing enzymes. ontosight.ai While D-carnitine is not the primary biologically active form in humans, the study of D-carnitine dehydrogenase is valuable for understanding enzymatic stereochemistry. ontosight.ai
The stereospecificity of these enzymes is a critical aspect of carnitine metabolism, ensuring that the correct isomer is processed in biological systems. The enzymatic reduction of the achiral precursor this compound is a method used for the synthesis of L-carnitine, further emphasizing the importance of stereochemistry in these reactions. nih.govnih.gov
Table 1: Comparison of L-Carnitine Dehydrogenase and D-Carnitine Dehydrogenase
| Feature | L-Carnitine Dehydrogenase (EC 1.1.1.108) | (S)-Carnitine 3-Dehydrogenase (D-Carnitine Dehydrogenase) (EC 1.1.1.254) |
| Substrate Specificity | L-Carnitine | D-Carnitine ((S)-enantiomer) |
| Product | This compound | This compound |
| Cofactor | NAD+ | NAD+ |
| Source Organisms | Pseudomonas aeruginosa, Pseudomonas putida, Xanthomonas translucens, Agrobacterium sp. | Not specified in the provided context |
| Biological Role | Catabolism of L-carnitine for carbon and nitrogen. oup.com | Metabolism of D-carnitine. hmdb.cametaboage.info |
Catabolic Pathways and Downstream Metabolism of 3 Dehydrocarnitine
Initial Cleavage Reactions of 3-Dehydrocarnitine
The first major stage in the catabolism of this compound involves its cleavage into smaller, more metabolically accessible molecules. This process is initiated by a condensation reaction with a key metabolic cofactor.
In several bacterial species, including Pseudomonas aeruginosa and Sinorhizobium meliloti, the catabolic pathway proceeds with the condensation of this compound with acetyl coenzyme A (acetyl-CoA). asm.orgnih.gov This reaction serves as the entry point for the breakdown of the this compound carbon skeleton.
The pivotal enzymatic step described above is catalyzed by a member of the β-keto acid cleavage enzyme (BKACE) family. nih.govexpasy.orgresearchgate.net Specifically, the enzyme responsible is this compound:acetyl-CoA trimethylamine (B31210) transferase (EC 2.3.1.317). qmul.ac.ukexpasy.org This enzyme has been characterized in Pseudomonas aeruginosa, where the corresponding gene is designated cdhC. qmul.ac.uknih.gov BKACEs are a class of enzymes that catalyze the acetyl-CoA-dependent cleavage of beta-keto acids. researchgate.net The identification of this specific BKACE was crucial for elucidating the carnitine catabolism pathway in bacteria. nih.govnih.gov
Table 1: Enzyme of Initial this compound Cleavage
| Enzyme Name | EC Number | Reaction | Gene (in P. aeruginosa) | Source |
|---|
Formation of Betainyl-CoA and Acetoacetate (B1235776)
Further Degradation of Betainyl-CoA
The betainyl-CoA produced from the initial cleavage of this compound is not an end-product but rather an intermediate that undergoes further processing to release glycine (B1666218) betaine (B1666868).
Betainyl-CoA is subsequently cleaved to yield glycine betaine and free Coenzyme A (CoA). asm.orgnih.gov This hydrolysis is catalyzed by the enzyme betainyl-CoA thioesterase (EC 3.1.2.33), also known as betaine-CoA hydrolase. expasy.orgqmul.ac.ukgenome.jp In Pseudomonas aeruginosa, this enzyme is involved in the L-carnitine degradation pathway. expasy.orgqmul.ac.uk The reaction is: betainyl-CoA + H₂O → glycine betaine + CoA. qmul.ac.uk In some organisms, like Rhizobium sp., this catalytic activity may be part of a multifunctional protein that also possesses L-carnitine dehydrogenase activity. uniprot.org
Table 2: Enzyme for Betainyl-CoA Cleavage
| Enzyme Name | EC Number | Reaction | Gene (in P. aeruginosa) | Source |
|---|
Subsequent Metabolism of Glycine Betaine
The formation of glycine betaine from this compound represents a gateway to central metabolism. nih.gov Glycine betaine itself can be used as an osmoprotectant, but it can also be catabolized further to serve as a source of carbon and nitrogen. nih.govwikipedia.org The primary route for its breakdown involves a series of demethylation steps. This process consists of three successive demethylations that ultimately convert glycine betaine into glycine. oup.comnih.govoup.com The resulting glycine can then readily enter central metabolic pathways. nih.gov
Stepwise Demethylation to Glycine
A primary catabolic fate of this compound is its conversion to glycine. wikipedia.orgoup.com This multi-step process begins with the transformation of this compound into glycine betaine. nih.govoup.comannualreviews.org In the presence of Coenzyme A (CoA) and ATP, this compound is cleaved to form betainyl-CoA and acetoacetate. nih.govnih.gov The betainyl-CoA is then converted to glycine betaine. nih.gov
Once formed, glycine betaine undergoes a sequential three-step demethylation to yield glycine. nih.govoup.com This process serves as a crucial route for utilizing carnitine as a carbon and nitrogen source in various bacteria. nih.gov
The demethylation cascade involves the following key steps:
Glycine Betaine to Dimethylglycine : The first methyl group is removed from glycine betaine to form N,N-dimethylglycine. This reaction can be catalyzed by different enzymes depending on the organism. In Pseudomonas aeruginosa, a Rieske-type oxygenase system, glycine betaine monooxygenase (encoded by gbcA and gbcB genes), carries out this oxidative N-demethylation, producing formaldehyde (B43269) in the process. nih.govbiorxiv.orgqmul.ac.ukgenome.jp Alternatively, some bacteria utilize betaine-homocysteine methyltransferase (BHMT) for this conversion. nih.govbiorxiv.org
Dimethylglycine to Sarcosine (B1681465) : The second demethylation converts dimethylglycine to sarcosine (N-methylglycine). This step is typically catalyzed by dimethylglycine dehydrogenase. nih.govbiorxiv.org
Sarcosine to Glycine : The final methyl group is removed from sarcosine to produce glycine. This reaction is carried out by enzymes such as sarcosine dehydrogenase or sarcosine oxidase. nih.govbiorxiv.org
The following table summarizes the enzymes involved in the stepwise demethylation of glycine betaine.
| Step | Substrate | Product | Key Enzyme(s) | Enzyme Commission (EC) Number |
| 1 | Glycine Betaine | N,N-Dimethylglycine | Glycine Betaine Monooxygenase | 1.14.13.251 qmul.ac.ukgenome.jp |
| Betaine-Homocysteine S-Methyltransferase | 2.1.1.5 | |||
| 2 | N,N-Dimethylglycine | Sarcosine (N-Methylglycine) | Dimethylglycine Dehydrogenase | 1.5.8.4 |
| 3 | Sarcosine | Glycine | Sarcosine Dehydrogenase / Sarcosine Oxidase | 1.5.8.3 / 1.5.3.1 |
Integration into Central Metabolic Pathways (e.g., Pyruvate (B1213749) Formation)
The glycine produced from the complete demethylation of glycine betaine serves as a versatile molecule that can be integrated into the central metabolic pathways of the cell. nih.gov A significant route for its integration is its conversion to pyruvate, a key intermediate in cellular respiration and various biosynthetic processes. wikipedia.orgwikipathways.orglibretexts.orgasm.org
This integration typically occurs through the following steps:
Glycine to Serine : Glycine is converted to the amino acid serine. This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which utilizes a tetrahydrofolate derivative as a one-carbon donor. biorxiv.orgnih.govbiorxiv.org
Serine to Pyruvate : Serine is then deaminated by the enzyme serine dehydratase to form pyruvate. biorxiv.orgwikipathways.orgnih.govbiorxiv.org This reaction releases ammonia, which can be assimilated for other nitrogen-requiring processes. nih.gov
Once formed, pyruvate can enter the citric acid cycle (TCA cycle) via its conversion to acetyl-CoA, be used as a substrate for gluconeogenesis to synthesize glucose, or be converted into other essential biomolecules, thus fully integrating the carbon skeleton derived from this compound into the cell's metabolic network. libretexts.org
Non-Enzymatic Degradation Pathways
In addition to enzymatic catabolism, this compound is susceptible to spontaneous, non-enzymatic breakdown due to its chemical structure.
Spontaneous Decarboxylation to Trimethylaminoacetone
This compound is classified as a beta-keto acid, a class of compounds known for their chemical instability. wikipedia.orgebi.ac.uk The presence of a ketone group at the beta-position relative to the carboxylic acid group facilitates spontaneous decarboxylation, particularly when heated or in the absence of the cofactors ATP and CoA that would otherwise channel it into the enzymatic pathway. nih.govannualreviews.orgmasterorganicchemistry.com
This non-enzymatic reaction involves the loss of a molecule of carbon dioxide (CO₂) from the this compound molecule, resulting in the formation of trimethylaminoacetone. nih.govresearchgate.netphysiology.orgphysiology.org The instability and subsequent decarboxylation are inherent properties of the beta-keto acid structure. acs.orgyoutube.com This degradation pathway represents a metabolic dead-end, as trimethylaminoacetone is not readily metabolized further in most organisms.
Molecular and Genetic Regulation of 3 Dehydrocarnitine Metabolism
Transcriptional Regulation of Carnitine Catabolic Operons
The expression of genes responsible for carnitine catabolism, including the formation of 3-dehydrocarnitine, is primarily regulated at the transcriptional level. Bacteria have evolved sophisticated systems involving operons, which are clusters of genes transcribed together, to efficiently coordinate the synthesis of metabolic enzymes.
The genes encoding the enzymes for carnitine metabolism are typically organized into operons. faimallusr.com In the opportunistic pathogen Pseudomonas aeruginosa, genetic screens have identified two key genomic regions required for carnitine catabolism. nih.gov The first region, spanning from PA5388 to PA5384, includes the gene for carnitine dehydrogenase, the enzyme that converts carnitine to this compound. nih.gov The second region, PA1999-PA2000, is predicted to encode a 3-ketoacid CoA-transferase, which is thought to be involved in the subsequent metabolism of this compound. nih.gov
Table 1: Gene Clusters for Carnitine Catabolism in Various Bacteria
| Organism | Gene Cluster(s) | Function of Key Genes | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa | PA5388-PA5384 | Contains the carnitine dehydrogenase homologue. | nih.gov |
| PA1999-PA2000 | Encodes a predicted 3-ketoacid CoA-transferase. | nih.gov | |
| Escherichia coli | caiTABCDE |
Encodes enzymes for carnitine transport and metabolism, including carnitine dehydratase. | nih.govresearchgate.net |
fixABCX |
Required for anaerobic carnitine metabolism. | nih.gov | |
| Acinetobacter baumannii | mdh-carR operon |
mdh encodes a malate (B86768) dehydrogenase involved in the pathway; carR is a transcriptional regulator. |
goettingen-research-online.deresearchgate.net |
| Sinorhizobium meliloti | smc01638 containing cluster |
smc01638 encodes a fused protein with carnitine dehydrogenase and thioesterase activities. |
nih.gov |
The expression of carnitine catabolic operons is governed by a combination of specific and global regulatory proteins that bind to DNA sequences near the promoters of these operons.
In Acinetobacter baumannii, the LysR-type transcriptional regulator (LTTR) CarR acts as an activator for the carnitine degradation pathway. goettingen-research-online.deresearchgate.net CarR binds to the intergenic region between its own gene and the mdh gene, the first gene of the catabolic operon. goettingen-research-online.deresearchgate.net In Gram-positive bacteria, a TetR family transcription regulator is commonly found within the carnitine dehydrogenase operons and likely functions as the carnitine sensor. faimallusr.com
Table 2: Key Transcriptional Regulators of Carnitine Catabolism
| Regulator | Organism(s) | Family | Function | Reference(s) |
|---|---|---|---|---|
| CaiF | Escherichia coli | - | Specific activator in response to carnitine. | nih.govresearchgate.netoup.com |
| CRP | Escherichia coli | - | Global activator (catabolite repression). | nih.govresearchgate.net |
| FNR | Escherichia coli | - | Global activator (anaerobic induction). | nih.govresearchgate.net |
| H-NS | Escherichia coli | Histone-like | Repressor. | nih.govnih.gov |
| CdhR | Pseudomonas aeruginosa | AraC | Activator of the carnitine catabolism operon. | researchgate.netuvm.edukegg.jp |
| PA5389 | Pseudomonas aeruginosa | - | Activates PA5388-PA5384 operon in response to carnitine. |
nih.gov |
| PA1998 | Pseudomonas aeruginosa | - | Required for induction of the PA1999-PA2000 operon. |
nih.gov |
| CarR | Acinetobacter baumannii | LysR (LTTR) | Activator of the carnitine degradation pathway. | goettingen-research-online.deresearchgate.net |
| TetR-like | Gram-positive bacteria | TetR | Probable carnitine sensor and regulator. | faimallusr.com |
Identification of Gene Clusters Involved in this compound Turnover
Induction Mechanisms of Carnitine Dehydrogenase Activity
The synthesis of carnitine dehydrogenase, the enzyme responsible for producing this compound, is an inducible process. The presence of specific molecules in the environment triggers the transcriptional machinery to produce the enzyme, ensuring it is only synthesized when its substrate is available.
The primary inducers of carnitine dehydrogenase activity are L-carnitine itself and, in some cases, its metabolic product, this compound. In Pseudomonas species, it has been demonstrated that both L-carnitine and this compound can act as inducers for the enzyme. oup.com This suggests a feed-forward regulatory loop where the initial substrate and its immediate product can both signal the need for the metabolic pathway.
In P. aeruginosa, the induction mechanism appears to involve a cascade. The presence of carnitine induces the expression of the PA5388-PA5384 operon, which includes the carnitine dehydrogenase gene, through the action of the regulator PA5389. nih.gov The subsequent induction of the PA1999-PA2000 operon seems to be dependent on a catabolite of carnitine, which is possibly this compound, and is controlled by the regulator PA1998. nih.gov In A. baumannii, the expression of the carnitine operon is induced by both carnitine and D-malate, mediated by the transcriptional regulator CarR. goettingen-research-online.deresearchgate.net In E. coli, the cai operon is induced anaerobically in the presence of either L-carnitine or another related compound, crotonobetaine. nih.govscispace.com
Comparative Genomics of this compound Metabolic Genes Across Organisms
However, there are also notable differences. For instance, while Gram-negative bacteria often utilize AraC-family regulators, Gram-positive bacteria that metabolize carnitine typically employ a TetR-family regulator. faimallusr.com There is also variability within species; for example, Pseudomonas syringae pathovar B728a possesses the genes to convert carnitine to glycine (B1666218) betaine (B1666868), whereas the closely related pathovar DC3000 has lost this entire catabolic operon. faimallusr.comnih.gov
In Sinorhizobium meliloti, a fascinating example of gene fusion is observed. The Smc01638 gene encodes a single trifunctional protein that possesses carnitine dehydrogenase, CoA transferase, and thioesterase activities, catalyzing three consecutive steps in the metabolic pathway. nih.gov This fusion can offer a kinetic advantage by channeling substrates between active sites. nih.gov The genetic context of carnitine metabolism can also point to its physiological role. In Rhizobium leguminosarum, reporter metabolite analysis suggests that this compound and betainyl-CoA may be involved in osmoprotection or the catabolism of carnitine and related amines in the plant rhizosphere. asm.orgbiorxiv.org
Biological Roles of 3 Dehydrocarnitine in Model Organisms and Cellular Systems
Microbial Physiology and Metabolism
In the microbial world, the ability to adapt to diverse nutritional environments is a key to survival. For many bacteria, L-carnitine, a quaternary ammonium (B1175870) compound abundant in animal tissues, represents a valuable source of essential elements like carbon and nitrogen. annualreviews.orgmdpi.com The metabolic pathways that enable microorganisms to utilize L-carnitine are diverse, and a central intermediate in several of these pathways is 3-dehydrocarnitine. oup.comoup.com This section will explore the pivotal role of this compound in the physiology and metabolism of various model organisms, focusing on its function in the breakdown of carnitine for cellular sustenance.
Utilization of Carnitine as a Sole Carbon and Nitrogen Source
A number of bacterial species have evolved the enzymatic machinery to aerobically catabolize L-carnitine, using it as their exclusive source of both carbon and nitrogen for growth. oup.comscispace.com This process is initiated by the oxidation of L-carnitine, a reaction that produces this compound and sets the stage for further metabolic breakdown. mdpi.comoup.com
Pseudomonas species are particularly adept at utilizing L-carnitine as a nutrient source. mdpi.comoup.com In Pseudomonas aeruginosa, the catabolism of L-carnitine is a well-studied process that hinges on the formation of this compound. nih.govmicrobiologyresearch.org
The initial and rate-limiting step in this pathway is the oxidation of L-carnitine at its hydroxyl group, a reaction catalyzed by the NAD+-dependent enzyme L-carnitine dehydrogenase (CDH). oup.commicrobiologyresearch.org This enzymatic conversion yields this compound. oup.commicrobiologyresearch.org Interestingly, this compound itself can act as an inducer of the CDH enzyme, suggesting a positive feedback loop to enhance carnitine metabolism. oup.comwikipedia.org
Once formed, this compound is further metabolized to glycine (B1666218) betaine (B1666868). nih.govfaimallusr.com This conversion is a critical juncture, as glycine betaine can then enter central metabolic pathways. nih.gov It undergoes a series of demethylations to ultimately produce glycine, which can be readily assimilated by the cell for its carbon and nitrogen needs. wikipedia.orgnih.gov Genetic studies in P. aeruginosa have identified specific gene clusters and transcriptional regulators that are essential for this entire catabolic process, underscoring the genetic basis for this metabolic capability. nih.gov
In Pseudomonas putida, a similar pathway has been observed. The enzyme carnitine dehydrogenase from P. putida has been purified and shown to catalyze the oxidation of L-carnitine to this compound. nih.gov This enzyme is specific for the L-isomer of carnitine and requires NAD+ as a cofactor. nih.gov Likewise, Pseudomonas fluorescens possesses an L-carnitine dehydrogenase that facilitates the NAD+-dependent oxidation of L-carnitine to this compound, indicating a conserved metabolic strategy within the Pseudomonas genus. uniprot.org
| Organism | Key Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | L-carnitine dehydrogenase (CDH) | L-carnitine | This compound | oup.commicrobiologyresearch.org |
| Pseudomonas aeruginosa | β-keto acid cleavage enzyme (BKACE), CoA transferase | This compound | Glycine betaine-CoA | nih.govfaimallusr.com |
| Pseudomonas putida | Carnitine dehydrogenase | L-carnitine | This compound | nih.gov |
| Pseudomonas fluorescens | L-carnitine dehydrogenase | L-carnitine | This compound | uniprot.org |
Sinorhizobium meliloti, a soil bacterium known for its symbiotic relationship with legumes, also possesses the metabolic machinery to utilize carnitine. Research has shown that S. meliloti can degrade L-carnitine through a pathway involving this compound. researchgate.netnih.gov
In this bacterium, L-carnitine is first oxidized to this compound. nih.govasm.org Subsequently, this compound is condensed with acetyl-CoA, leading to the formation of acetoacetate (B1235776) and betainyl-CoA. nih.gov The betainyl-CoA is then cleaved to yield glycine betaine and coenzyme A. nih.gov This pathway ultimately allows S. meliloti to break down carnitine into smaller, usable molecules for its growth and energy production. asm.org Metabolomic analyses have confirmed the presence of these intermediates, providing strong evidence for this catabolic route. nih.gov
Members of the genus Enterobacter can also utilize carnitine as a nutrient source, with this compound playing a role in their metabolic strategies. nih.gov For instance, Enterobacter sp. KC-006 is capable of using D-carnitine as a sole source of carbon and nitrogen. nih.gov While the complete pathway for D-carnitine metabolism in this organism is not fully elucidated, the involvement of an L-carnitine dehydrogenase suggests that the conversion to the achiral this compound is a likely step. nih.gov This would allow the cell to bypass the need for a carnitine racemase to convert D-carnitine to the more commonly metabolized L-form. nih.gov
Agrobacterium species exhibit a notable ability to metabolize both L- and D-isomers of carnitine, a process in which this compound is a key achiral intermediate. nih.govnih.gov These bacteria possess both L-carnitine dehydrogenase and D-carnitine dehydrogenase. nih.gov The L-carnitine dehydrogenase from Agrobacterium sp. has been purified and shown to catalyze the oxidation of L-carnitine to this compound. nih.govresearchgate.net
Similarly, D-carnitine dehydrogenase catalyzes the oxidation of D-carnitine to the same intermediate, this compound. nih.gov The formation of this achiral compound is crucial for the utilization of D-carnitine, as it allows the bacterium to channel the carbon skeleton into its central metabolism without requiring a separate racemase enzyme. nih.gov
| Enzyme | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| L-carnitine dehydrogenase | L-carnitine | This compound | Initiates L-carnitine catabolism | nih.govresearchgate.net |
| D-carnitine dehydrogenase | D-carnitine | This compound | Enables utilization of the D-isomer via an achiral intermediate | nih.gov |
While Escherichia coli is well-known for its ability to use carnitine under anaerobic conditions as an electron acceptor, its aerobic metabolism of carnitine is less common. annualreviews.orgoup.com However, some biotransformation processes using E. coli have been developed for the production of L-carnitine from precursors like this compound, indicating the presence of enzymes that can act on this compound. frontiersin.org
In contrast, some Proteus species can metabolize carnitine aerobically. sci-hub.se Although the primary anaerobic pathway in Enterobacteriaceae involves the conversion of carnitine to crotonobetaine and then to γ-butyrobetaine, the aerobic expression of the cai operon in some Proteus strains suggests a potential for alternative metabolic routes that could involve this compound, though this is less characterized than in Pseudomonas or Agrobacterium. sci-hub.senih.gov
Studies in Agrobacterium Species
Contribution to Osmoprotection and Stress Tolerance
While L-carnitine itself is recognized as a potent osmoprotectant for many bacteria, enabling them to survive in high-salt environments, this compound's role is primarily as a metabolic intermediate in the utilization of carnitine. nih.govmdpi.com Bacteria accumulate compatible solutes like carnitine in their cytoplasm to counteract external osmotic pressure without interfering with normal cellular processes. mdpi.com
Various bacterial species, including both Gram-positive and Gram-negative types, can import carnitine for this protective purpose. mdpi.com For instance, bacteria can use carnitine to protect against not only osmotic stress but also challenges like temperature fluctuations. nih.gov The metabolic breakdown of carnitine, which proceeds via this compound in some pathways, allows the organism to further leverage the imported compound as a source of carbon and nitrogen, linking stress survival to nutritional benefit. wikipedia.orgoup.com
Anaerobic vs. Aerobic Carnitine Degradation Pathways
Bacteria employ distinct strategies to metabolize L-carnitine depending on the availability of oxygen, with this compound appearing as a key intermediate specifically in the aerobic pathway. mdpi.comoup.com
Aerobic Degradation: In the presence of oxygen, certain bacteria, notably species of Pseudomonas, can utilize L-carnitine as their sole source of carbon and nitrogen. wikipedia.orgoup.com This pathway is initiated by the enzyme L-carnitine dehydrogenase, which oxidizes the hydroxyl group of L-carnitine to form this compound. mdpi.comoup.com Interestingly, this compound itself can act as an inducer for this enzyme, promoting its own formation. wikipedia.orgoup.com The achiral nature of this compound also allows some bacteria, like Agrobacterium, to metabolize D-carnitine, a stereoisomer not typically used, by converting it into this common intermediate. nih.gov
Anaerobic Degradation: Under anaerobic conditions, as seen in facultative anaerobes like Escherichia coli and other Enterobacteriaceae, a different pathway is utilized that does not involve this compound as an intermediate. oup.com These microbes metabolize L-carnitine to γ-butyrobetaine (γBB) via the intermediate crotonobetaine. oup.com This process is linked to anaerobic respiration, where crotonobetaine can serve as an external electron acceptor. oup.com The genes for this pathway, found in the cai operon, are induced by L-carnitine and crotonobetaine, and their expression is enhanced in anaerobic environments. tandfonline.com
| Feature | Aerobic Carnitine Degradation | Anaerobic Carnitine Degradation |
| Oxygen Requirement | Required | Not required; repressed by oxygen |
| Key Intermediate | This compound | Crotonobetaine, γ-Butyrobetaine |
| Initial Enzyme | L-Carnitine Dehydrogenase | L-Carnitine Dehydratase |
| Primary End Product | Glycine betaine, Glycine (for assimilation) | γ-Butyrobetaine |
| Example Organisms | Pseudomonas sp., Agrobacterium sp. | Escherichia coli, Proteus sp. |
| Metabolic Purpose | Assimilation as carbon/nitrogen source | Anaerobic respiration (electron acceptor) |
Broader Metabolic Network Interactions (excluding specific human disease implications)
Interplay with Fatty Acid Metabolism and Energy Generation Pathways
This compound is an integral part of the carnitine metabolic network, which is fundamentally linked to cellular energy production, particularly fatty acid oxidation. wikipedia.org L-carnitine's primary role is to transport long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the TCA cycle and subsequent ATP generation. nih.govwikipedia.org
In microbial systems that aerobically degrade carnitine, the formation of this compound is the first step in channeling the carnitine molecule itself into central metabolism. mdpi.comoup.com Following its formation, this compound can be further metabolized. nih.govoup.com In the presence of coenzyme A (CoA), it can be converted to intermediates like betainyl-CoA. asm.org This ultimately leads to the production of glycine betaine, which can be successively demethylated to form glycine. wikipedia.orgoup.com Glycine can then be converted to other molecules like serine and pyruvate (B1213749), which are central to energy metabolism. mdpi.com If CoA is not present, this compound is unstable and can spontaneously decarboxylate. nih.gov This pathway effectively links the breakdown of the osmoprotectant carnitine to the core energy-generating pathways of the cell.
Links to Trimethylamine (B31210) (TMA) and Trimethylamine N-oxide (TMAO) Formation in Microbial Systems
Microbial metabolism of L-carnitine is a known source of trimethylamine (TMA), a precursor to trimethylamine N-oxide (TMAO). nih.govnih.gov This conversion occurs via distinct aerobic and anaerobic pathways, with this compound being part of the broader carnitine catabolic network rather than a direct precursor to TMA.
The primary anaerobic pathway, which is significant in the gut microbiome, involves a two-step process handled by different microbes. First, bacteria with the cai gene operon convert L-carnitine to γ-butyrobetaine (γBB). tandfonline.comnih.gov Then, a smaller subset of gut bacteria possessing the γ-butyrobetaine utilization (gbu) gene cluster converts γBB into TMA. tandfonline.comresearchgate.net This anaerobic pathway is considered a major contributor to TMA generation from dietary carnitine. nih.gov
An alternative, aerobic pathway for TMA production exists where the enzyme carnitine monooxygenase (CntA) directly converts L-carnitine to TMA. researchgate.net
Advanced Methodologies for Research on 3 Dehydrocarnitine
Quantitative Analysis Techniques
The precise measurement of 3-dehydrocarnitine in various biological matrices is fundamental to understanding its metabolic role. Advanced analytical techniques have been developed to achieve the necessary sensitivity and specificity for its quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolome Profiling
Liquid chromatography-mass spectrometry (LC-MS) stands as a premier technique for the quantitative analysis of this compound within complex biological samples. This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In metabolomic studies, LC-MS allows for the simultaneous measurement of a wide array of metabolites, including this compound, providing a comprehensive snapshot of metabolic states. nih.govbenthamopen.com
Targeted metabolomic approaches using LC-MS/MS (tandem mass spectrometry) are frequently employed for the precise quantification of this compound. europeanreview.orgresearchgate.net This involves using a triple quadrupole (QQQ) mass spectrometer in multiple reaction monitoring (MRM) mode. europeanreview.orgplos.org This setup offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. For instance, in one method, the transition of the protonated molecule [M+H]⁺ is monitored for quantification. nih.gov To enhance sensitivity and chromatographic performance, especially for short-chain acylcarnitines, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be utilized. plos.orgplos.org The use of stable isotope-labeled internal standards, such as deuterium-labeled carnitine derivatives, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. europeanreview.orglumiprobe.comisotope.com
Untargeted metabolomics, often utilizing high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), also plays a role in identifying potential biomarkers and exploring metabolic pathways involving this compound. nih.gov While untargeted methods are excellent for discovery, targeted LC-MS/MS assays are the gold standard for robust quantification.
Table 1: LC-MS Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) | plos.orgbevital.no |
| Mass Spectrometry | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) | nih.goveuropeanreview.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) | benthamopen.comeuropeanreview.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis | europeanreview.orgplos.org |
| Internal Standards | Stable isotope-labeled carnitines (e.g., D3-carnitine) | europeanreview.orglumiprobe.com |
| Derivatization | Optional, using agents like 3-nitrophenylhydrazine (3NPH) to improve sensitivity | plos.orgplos.org |
Enzymatic Assays for Monitoring Reaction Kinetics and Substrate Conversion
Enzymatic assays provide a functional approach to studying this compound by measuring the activity of enzymes involved in its metabolism. These assays are invaluable for characterizing enzyme kinetics, determining substrate specificity, and monitoring the conversion of substrates to products.
A common enzymatic assay for studying the formation of this compound involves L-carnitine dehydrogenase (CDH). google.com This enzyme catalyzes the oxidation of L-carnitine to this compound, with the concomitant reduction of NAD⁺ to NADH. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. google.comtandfonline.com This method has been used to determine the activity of L-carnitine dehydrogenase from various bacterial sources, such as Pseudomonas aeruginosa and Agrobacterium sp. tandfonline.comoup.com
Conversely, the reduction of this compound can also be assayed by monitoring the decrease in NADH absorbance. tandfonline.com These assays are critical for determining key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for both the substrate (L-carnitine or this compound) and the cofactor (NAD⁺ or NADH). For example, the Km of D-carnitine dehydrogenase from Agrobacterium sp. 525a for this compound was determined to be 0.8 mM. tandfonline.com
Coupled enzymatic assays can also be employed. For instance, the activity of enzymes that produce this compound can be coupled to a reaction that consumes it, allowing for continuous monitoring.
Table 2: Key Enzymes and Parameters in this compound Enzymatic Assays
| Enzyme | Reaction | Assay Principle | Key Parameters Measured | Reference |
|---|---|---|---|---|
| L-Carnitine Dehydrogenase (CDH) | L-Carnitine + NAD⁺ ⇌ this compound + NADH + H⁺ | Spectrophotometric measurement of NADH production/consumption at 340 nm | Km, Vmax, Substrate Specificity | google.comoup.com |
| D-Carnitine Dehydrogenase | D-Carnitine + NAD⁺ ⇌ this compound + NADH + H⁺ | Spectrophotometric measurement of NADH production/consumption at 340 nm | Km, Vmax | tandfonline.com |
Genetic Manipulation and Functional Genomics Approaches
Understanding the genetic basis of this compound metabolism is crucial for elucidating its physiological roles. Genetic manipulation and functional genomics provide powerful tools to identify and characterize the genes and enzymes involved in its synthesis and degradation.
Transposon Mutagenesis for Gene Identification
Transposon mutagenesis is a valuable technique for identifying genes essential for a specific metabolic pathway. This method involves the random insertion of a transposon (a mobile genetic element) into the genome of an organism. By screening for mutants that have lost the ability to perform a particular function, the disrupted gene responsible for that function can be identified.
In the context of this compound, transposon mutagenesis has been successfully used in bacteria like Pseudomonas aeruginosa to identify genes required for carnitine catabolism. nih.gov Researchers screened a transposon mutant library for strains that could no longer grow on carnitine as a sole carbon source. nih.gov This approach led to the identification of a gene cluster (operon) containing the gene for carnitine dehydrogenase, the enzyme that converts carnitine to this compound. nih.gov Furthermore, this screening also identified a two-gene operon encoding a 3-ketoacid CoA-transferase, an enzyme hypothesized to be involved in the subsequent metabolism of this compound. nih.govpseudomonas.com Similar approaches using insertion sequencing (INSeq) in Rhizobium leguminosarum have helped to build genome-scale metabolic models where this compound is a noted reporter metabolite, indicating active carnitine catabolism. nih.govbiorxiv.org
Gene Cloning, Expression, and Purification of Enzymes
Once a gene of interest is identified, its function can be confirmed and characterized through gene cloning, expression, and purification of the encoded enzyme. This process involves isolating the specific gene, inserting it into an expression vector (like a plasmid), and introducing the vector into a suitable host organism, often Escherichia coli. nih.govannualreviews.org The host organism then overproduces the enzyme, which can be purified for detailed biochemical studies.
This methodology has been applied to several enzymes in the carnitine metabolic pathway. For example, the gene encoding carnitine dehydrogenase from Xanthomonas translucens has been cloned and expressed in E. coli, allowing for its purification and characterization. oup.comannualreviews.org Similarly, genes encoding enzymes that act on this compound, such as the subunits of dehydrocarnitine CoA transferase (DhcA and DhcB) in P. aeruginosa, have been identified. pseudomonas.com Deletion of the operon containing these genes resulted in a complete loss of carnitine-dependent CoA utilization, confirming their role in metabolizing this compound. pseudomonas.com The purification of these recombinant proteins allows for detailed enzymatic assays to determine their substrate specificity, kinetic parameters, and reaction mechanisms. nih.govtandfonline.com
Isotopic Labeling and Flux Analysis
Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique to trace the metabolic fate of molecules and quantify metabolic fluxes. In the context of this compound, stable isotopes (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)) are incorporated into carnitine or its precursors. nih.govnih.gov By tracking the appearance of the isotopic label in this compound and other downstream metabolites, researchers can elucidate metabolic pathways and measure the rates of metabolic reactions (flux). nih.gov
For example, studies using deuterium-labeled carnitine (d3-carnitine) have allowed for the monitoring of carnitine uptake and its conversion to acetylcarnitine in muscle tissue. nih.govnih.gov While these studies did not specifically focus on this compound, the methodology is directly applicable. By administering a labeled carnitine precursor and subsequently analyzing tissue or fluid samples by LC-MS, one can distinguish between endogenous and exogenous pools of metabolites and trace the flow of atoms through the metabolic network. lumiprobe.comnih.gov This approach, known as metabolic flux analysis (MFA), can provide quantitative insights into the contribution of different pathways to this compound production and consumption under various physiological or pathological conditions. nih.gov The development of stable isotope-labeled standards for carnitine and its derivatives has been instrumental in enabling these types of kinetic studies. lumiprobe.comisotope.comacs.org
Structural Biology of Enzymes Involved in this compound Metabolism
The metabolic pathways involving this compound are orchestrated by a series of enzymes whose three-dimensional structures are crucial for their function. Understanding these structures at a molecular level provides invaluable insights into their catalytic mechanisms, substrate specificity, and regulation. Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the architectures of these vital biocatalysts.
Crystallography and NMR Spectroscopy for Enzyme Structure Elucidation
X-ray Crystallography
One of the key enzymes in carnitine metabolism is carnitine acyltransferase . These enzymes, including carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (CrOT), and carnitine palmitoyltransferases (CPTs), facilitate the reversible transfer of acyl groups between carnitine and coenzyme A (CoA). nih.gov The crystal structures of murine CrAT, both in its free form and in complex with its substrates carnitine or CoA, have been determined. nih.gov These structures reveal that the enzyme is composed of two domains with a similar backbone fold. nih.gov The active site is situated in a tunnel at the interface of these two domains, where carnitine and CoA bind on opposite sides of the catalytic histidine residue (His343). nih.gov This structural information provides a molecular basis for understanding the catalytic mechanism and for the design of specific inhibitors. nih.gov The 3-hydroxyl group of carnitine forms a crucial hydrogen bond with the side chain of the catalytic His343, positioning it perfectly for the reaction.
Another related enzyme family, the enoyl-CoA hydratases/isomerases , shares structural similarities with carnitine acyltransferases. uam.es A structural model for the catalytic core of carnitine palmitoyltransferase I (CPT I) and carnitine octanoyltransferase (COT) has been developed using the crystal structure of enoyl-CoA hydratase as a template, as these enzymes bind similar acyl-CoA derivatives. uam.es
L-carnitine dehydratase , an enzyme that catalyzes the hydration of trans-crotonobetaine to L-carnitine, has also been studied using crystallographic techniques. acs.orgfigshare.com While the structure of the enzyme itself is not detailed in the provided results, the absolute stereochemistry of the reaction it catalyzes was determined through single-crystal neutron diffraction of a deuterated carnitine derivative. acs.orgfigshare.com This study confirmed the absolute R configuration at the C3 position of L-carnitine. acs.orgfigshare.com
The enzyme carnitine dehydrogenase (CDH) , which oxidizes carnitine to this compound, is a key player in this metabolic pathway. ebi.ac.ukwikipedia.orgwikipedia.org While specific crystallographic data for CDH is not available in the search results, its function is well-defined as a NAD+-dependent oxidoreductase. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a complementary technique to X-ray crystallography that provides information about the structure, dynamics, and interactions of molecules in solution. This is particularly useful for studying proteins that are difficult to crystallize or for probing the dynamic aspects of enzyme function.
While specific NMR structural studies of the enzymes that metabolize this compound are not detailed in the provided search results, NMR has been employed to study related processes. For instance, ¹H NMR has been used to directly determine the enantiomeric excess of carnitine in aqueous mixtures. rsc.org This method relies on the formation of a complex with L-malic acid and europium trichloride, which makes the trimethylammonium groups of D- and L-carnitine diastereotopic and thus distinguishable by NMR. rsc.org
NMR has also been instrumental in observing the metabolic fate of carnitine in bacteria. In Yersinia enterocolitica, NMR studies showed that carnitine is utilized as an osmolyte without being metabolized to glycine (B1666218) betaine (B1666868). nih.gov
The study of carnitine metabolism in Escherichia coli has also benefited from techniques that could be complemented by NMR. For example, the activities of L-carnitine dehydratase and D-carnitine racemase were monitored over time, showing that the maximum activity was reached at the end of the exponential growth phase. researchgate.net
Although direct structural elucidation of enzymes like carnitine-3-dehydrogenase using NMR is not explicitly mentioned, the technique's ability to probe molecular interactions and dynamics makes it a valuable tool for future research in this area.
Interactive Data Table: Key Enzymes in this compound Related Metabolism
| Enzyme | Function | PDB ID (if available) | Organism (for structural study) | Key Structural Features |
| Carnitine Acetyltransferase (CrAT) | Catalyzes the transfer of acetyl groups between carnitine and CoA. nih.govmdpi.com | e.g., 1S5O | Murine | Two-domain structure with the active site in a tunnel at the domain interface. Catalytic His343 is centrally located. nih.gov |
| Carnitine Palmitoyltransferase I (CPT I) | Catalyzes the initial rate-limiting step in the long-chain fatty acid β-oxidation. uam.es | Model-based | - | Catalytic core model based on the enoyl-CoA hydratase fold. uam.es |
| L-Carnitine Dehydratase | Catalyzes the hydration of trans-crotonobetaine to L-carnitine. acs.orgwikipedia.org | Not specified | Escherichia coli (for stereochemistry study) | The stereospecificity of the reaction was determined by neutron diffraction of the product. acs.orgfigshare.com |
| Carnitine Dehydrogenase (CDH) | Oxidizes L-carnitine to this compound. wikipedia.orgnih.gov | Not specified | Pseudomonas aeruginosa (for purification and properties) | NAD+-dependent oxidoreductase. wikipedia.org |
Future Directions and Emerging Research Avenues
Uncharacterized Enzymatic Steps and Novel Metabolic Intermediates
The metabolic pathway of carnitine degradation, particularly the steps following the formation of 3-dehydrocarnitine, is not fully elucidated. In some bacteria, this compound is known to be a precursor to glycine (B1666218) betaine (B1666868). wikipedia.orgnih.gov This conversion involves a β-keto acid cleavage enzyme (BKACE), which acts on this compound in the presence of ATP and Coenzyme A (CoA). nih.gov The gene for this carnitine-specific BKACE has been identified in Pseudomonas aeruginosa. nih.gov
However, the specifics of this multi-step process and the potential for alternative pathways remain areas of active investigation. For instance, in the absence of sufficient ATP or CoA, this compound is known to be unstable and can spontaneously decarboxylate to form trimethylaminoacetone and carbon dioxide. nih.gov This highlights the potential for the existence of yet-to-be-discovered enzymes that may stabilize or channel this compound towards specific metabolic fates.
Furthermore, research in Pseudomonas putida suggests a pathway for the beta-oxidation of carnitine to betainyl-CoA involving a putative thioesterase, a dehydrocarnitine cleavage enzyme, and L-carnitine dehydratase. biorxiv.orgasm.org The initial belief that this process in P. aeruginosa proceeded via CoA activation of oxidized carnitine has been refined by enzymatic characterization suggesting the involvement of a dehydrocarnitine cleavage enzyme acting on oxidized carnitine and acetyl-CoA to produce acetoacetate (B1235776) and betainyl-CoA. biorxiv.orgnih.gov These findings underscore the need for further biochemical and genetic studies to identify and characterize the enzymes and novel intermediates involved in the complete breakdown of this compound in various organisms.
Systems Biology and Computational Modeling of Carnitine Metabolic Networks
The complexity of carnitine metabolism, with its multiple interconnected pathways and regulatory mechanisms, makes it an ideal candidate for systems biology and computational modeling approaches. Such models can help to integrate diverse datasets—genomic, transcriptomic, proteomic, and metabolomic—to create a holistic view of the carnitine metabolic network.
For example, strain-specific variations in carnitine utilization exist, as seen in different strains of Pseudomonas syringae, where one strain possesses the genes for converting carnitine to glycine betaine while another has lost the entire carnitine catabolic operon. nih.gov Computational models can help to simulate and predict how perturbations, such as genetic mutations or changes in environmental conditions, affect the flux through different branches of the carnitine pathway, including the production and consumption of this compound.
These in silico approaches can also aid in identifying potential regulatory nodes and uncharacterized components of the network. By analyzing large-scale datasets, researchers can uncover correlations between the expression of specific genes and the levels of metabolites like this compound, providing new hypotheses for experimental validation. This is particularly relevant for understanding the regulation of the cai operon in Enterobacteria, which is induced during anaerobic growth in the presence of L-carnitine. scispace.com
Exploring the Role of this compound in Diverse Non-Human Biological Systems
While the metabolism of this compound has been primarily studied in a few bacterial species and its presence noted in mammals, its role in a wider range of non-human biological systems remains largely unexplored. wikipedia.org The ability to metabolize L-carnitine is found in various bacteria, including species of Pseudomonas, Acinetobacter, Serratia, Xanthomonas, Enterobacter, Burkholderia, and Rhizobium. nih.govnih.govoup.com
For instance, several Pseudomonas species can utilize L-carnitine as their sole source of carbon and nitrogen, a process initiated by the oxidation of L-carnitine to this compound by L-carnitine dehydrogenase. scispace.comsci-hub.se In Agrobacterium, the presence of both L- and D-carnitine dehydrogenases allows for the utilization of D-carnitine by converting it to the achiral this compound. nih.govnih.gov
Investigating the metabolic pathways involving this compound in these and other organisms, such as archaea, fungi, and protists, could reveal novel enzymatic functions and metabolic capabilities. This exploration could also shed light on the ecological significance of carnitine metabolism, for example, in microbial communities where carnitine and its derivatives may serve as important nutrient sources or signaling molecules. The presence of this compound has also been noted in the aging mouse brain and in the insect Apis cerana, suggesting its potential involvement in diverse physiological processes across different animal species. wikipedia.org
Development of Engineered Biological Systems for Specific this compound Conversions
The enzymes involved in this compound metabolism represent a valuable toolkit for metabolic engineering and synthetic biology. By harnessing these biocatalysts, it is possible to develop engineered microorganisms or cell-free systems for the specific and efficient conversion of this compound into valuable chemicals.
For example, the enzyme L-carnitine dehydrogenase, which produces this compound from L-carnitine, has been a target for cloning and expression in host organisms like E. coli. oup.comannualreviews.org This provides a foundation for creating microbial cell factories that can perform specific biotransformations. The use of different cell preparations, such as growing, resting, permeabilized, or immobilized cells, can be optimized to maintain enzyme activity for the production of L-carnitine from substrates like crotonobetaine or D-carnitine. scispace.com
Q & A
Q. Methodological Focus
- Multivariate adjustment : Use linear mixed models to account for covariates (e.g., age, sex, diet).
- Pathway enrichment : Apply tools like MetaboAnalyst to identify co-regulated metabolites in carnitine-associated pathways.
- False discovery rate (FDR) correction : For high-throughput studies, apply Benjamini-Hochberg correction to minimize Type I errors .
How can researchers ensure reproducibility in studies involving this compound?
Q. Methodological Focus
- Standardized protocols : Adopt MIAME (Metabolomics Standards Initiative) guidelines for sample preparation and data reporting.
- Open data sharing : Deposit raw spectra and processed data in repositories like MetaboLights.
- Inter-lab validation : Collaborate with external labs to cross-validate findings using harmonized LC-MS parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
